Alanine
Overview
Description
Alanine, also known as 2-aminopropanoic acid, is an alpha-amino acid that plays a crucial role in the biosynthesis of proteins. It contains an amine group and a carboxylic acid group, both attached to the central carbon atom, which also carries a methyl group side chain. This structure classifies this compound as a nonpolar, aliphatic alpha-amino acid. This compound exists in two enantiomeric forms: L-alanine and D-alanine. L-alanine is the form incorporated into proteins, while D-alanine is found in bacterial cell walls and some peptide antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alanine can be synthesized through several methods. One common method is the reductive amination of pyruvic acid with ammonia in the presence of a reducing agent such as sodium borohydride (NaBH4) . Another method involves the Strecker synthesis, where acetaldehyde, ammonia, and hydrogen cyanide react to form this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, Escherichia coli can be genetically engineered to overproduce this compound by introducing specific genes that enhance the metabolic pathways leading to this compound synthesis . This method is preferred due to its efficiency and lower environmental impact compared to chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form pyruvate and ammonia. This reaction is catalyzed by this compound dehydrogenase.
Reduction: this compound can be reduced to form this compound derivatives under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in peptide bond formation during protein synthesis.
Common Reagents and Conditions:
Oxidation: this compound dehydrogenase, NAD+ as a cofactor.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Enzymes like this compound racemase for racemization reactions.
Major Products:
Oxidation: Pyruvate and ammonia.
Reduction: this compound derivatives.
Substitution: Peptides and proteins containing this compound residues
Scientific Research Applications
Alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Medicine: this compound is used in parenteral nutrition solutions to provide essential amino acids to patients.
Industry: Used in the production of food additives, cosmetics, and pharmaceuticals.
Mechanism of Action
Alanine is similar to other nonpolar, aliphatic amino acids such as glycine, valine, leucine, and isoleucine. this compound is unique due to its simple methyl side chain, which makes it less hydrophobic compared to valine, leucine, and isoleucine. Glycine, on the other hand, has a hydrogen atom as its side chain, making it the simplest amino acid .
Comparison with Similar Compounds
- Glycine
- Valine
- Leucine
- Isoleucine
Alanine’s simplicity and versatility make it a fundamental component in various biochemical processes and industrial applications.
Properties
IUPAC Name |
(2S)-2-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Record name | α-alanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Alanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-17-7 | |
Record name | L-Alanine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20873899 | |
Record name | L-Alanine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | L-Alanine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alanine | |
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URL | https://haz-map.com/Agents/11406 | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
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Boiling Point |
250 °C (sublimes) | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
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Solubility |
Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |
Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
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Record name | (L)-ALANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.432 g/cu cm at 22 °C | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000011 [mmHg] | |
Record name | Alanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11406 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance. | |
Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
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Color/Form |
Orthorhombic crystals from water, White crystalline powder | |
CAS No. |
56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |
Record name | L-Alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Alanine [USAN:INN] | |
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Record name | L-Alanine, labeled with carbon-14 | |
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Record name | Polyalanine | |
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Record name | L-Alanine, labeled with tritium | |
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Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
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Record name | L-Alanine | |
Source | EPA Chemicals under the TSCA | |
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Record name | L-Alanine | |
Source | EPA DSSTox | |
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Record name | L-alanine | |
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Record name | ALANINE | |
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Record name | (L)-ALANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
297 °C (decomposes), 300 °C | |
Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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